3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan

Chiral Resolution Enantiomeric Purity Optical Rotation

3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan (CAS 161394-50-9), systematically also named (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, is a bicyclic chiral heterocycle (molecular formula C₁₀H₁₄O, MW 150.22 g/mol) belonging to the 2-oxabicyclo[3.3.0]octane class. This compound is primarily utilized as an optical resolution reagent for chiral alcohols and thiols, developed by Nemoto et al., enabling the separation of racemic mixtures into enantiomerically pure forms.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 161394-50-9
Cat. No. B173569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan
CAS161394-50-9
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC=CCC12CCC=C1OCC2
InChIInChI=1S/C10H14O/c1-2-5-10-6-3-4-9(10)11-8-7-10/h2,4H,1,3,5-8H2
InChIKeyWBRYUDKSKFXYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan Procurement Guide: Defining Chemical Identity and Baseline Specifications


3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan (CAS 161394-50-9), systematically also named (S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene, is a bicyclic chiral heterocycle (molecular formula C₁₀H₁₄O, MW 150.22 g/mol) belonging to the 2-oxabicyclo[3.3.0]octane class . This compound is primarily utilized as an optical resolution reagent for chiral alcohols and thiols, developed by Nemoto et al., enabling the separation of racemic mixtures into enantiomerically pure forms . Its unique bicyclic framework incorporates an allyl substituent at the 3a bridgehead position, conferring distinct reactivity and chiral recognition properties not shared by simpler resolving agents .

Why Generic Substitution Fails for 3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan in Chiral Resolution


Simple replacement of 3a-prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan with its racemic mixture (CAS 911200-98-1) or with the (R)-enantiomer (also CAS 911200-98-1) will yield opposite or null optical rotation and disastrously compromise resolution outcomes, as these forms exhibit significantly lower or inverted enantiomeric excess (ee) in resolved products [1]. Furthermore, substituting with non-bicyclic resolving agents introduces different diastereomeric separation challenges on silica gel and fails to provide the high-yield, acid-catalyzed deacetalization recovery pathway that makes the 2-oxabicyclo[3.3.0]octane scaffold uniquely recyclable [2]. Quantitative evidence below demonstrates why only the correct, enantiomerically pure form of this compound meets critical procurement specifications for chiral alcohol and thiol resolution.

Product-Specific Quantitative Evidence Guide for 3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan


Enantiomer-Specific Optical Rotation Distinguishes (S)-ALBO from (R)-ALBO and Racemate for Procurement Purity Verification

The target (S)-enantiomer of 3a-prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan exhibits a specific rotation of [α] +106° (c=1, MeOH), in stark contrast to the (R)-enantiomer which rotates at −100° to −112° under identical conditions . The racemic mixture (CAS 911200-98-1) shows no net rotation. This quantitative difference provides a simple, immediate quality control check upon receipt: a measured rotation outside the +104° to +108° range indicates enantiomeric contamination, incorrect compound supply, or degradation.

Chiral Resolution Enantiomeric Purity Optical Rotation

High-Yield Chiral Resolution Efficiency of (S)-ALBO-V Validated by ≥98% ee in 1,4-Diol Resolution

Using (S)-5-allyl-2-oxabicyclo[3.3.0]oct-8-ene ((S)-ALBO-V) as a chiral resolving agent, racemic 1,4-diols with o-xylylene structures were resolved to afford (R)-1a in 98% yield with 98% enantiomeric excess (ee) after acid-catalyzed deacetalization [1]. This performance significantly exceeds typical diastereomeric salt resolution methods for diols, which often require multiple recrystallizations and produce ee values in the 70–90% range. The diastereomeric acetals are separated by simple silica-gel column chromatography rather than fractional crystallization, enabling faster purification workflows.

Chiral Resolution Diastereomeric Separation 1,4-Diols

Recyclability and Quantitative Recovery of (S)-ALBO-V Resolving Agent Achieves 98% Reagent Reuse

After methanolysis of the isolated diastereomeric acetals, the chiral resolving agent (S)-ALBO-V was quantitatively recovered as a methanol adduct in >98% yield, which serves as the direct precursor for regeneration of the active resolving agent for subsequent resolution cycles [1]. This contrasts with many conventional chiral auxiliaries and resolving agents that are either consumed stoichiometrically or require complex multi-step re-derivatization for reuse. The acid-catalyzed deacetalization proceeds under mild reflux conditions (1 mol% p-TsOH, MeOH, 1 h) without degradation of the bicyclic framework.

Resolving Agent Recovery Sustainable Chemistry Reagent Recyclability

Best Research and Industrial Application Scenarios for 3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates via Alcohol Resolution

Pharmaceutical process chemistry teams requiring enantiomerically pure secondary alcohols as key intermediates should procure (S)-ALBO-V to resolve racemic alcohol precursors with documented ≥98% ee outcomes [1]. This application is validated by the successful use of ALBO in the unified synthesis of optically active UTKO1 stereoisomers, a tumor cell migration inhibitor analog [2]. The mild acid-catalyzed deacetalization conditions preserve sensitive functional groups commonly found in drug-like molecules.

Kilogram-Scale Chiral Resolution with Recyclable Resolving Agent for Cost-Sensitive Agrochemical Synthesis

Agrochemical discovery and development laboratories can leverage the >98% reagent recovery rate of (S)-ALBO-V to enable cost-effective multi-kilogram resolution campaigns [1]. Unlike single-use chiral auxiliaries that add significant cost to each batch, the recoverable nature of this 2-oxabicyclo[3.3.0]octane scaffold makes it economically viable for pilot-scale production where per-kilogram reagent cost directly impacts feasibility.

Academic and Industrial Chiral Methodology Development Requiring Validated Enantiomeric Purity Benchmarks

Methodology groups developing new asymmetric catalysts or chiral ligands can employ (S)-ALBO-V as a benchmark resolving agent to establish baseline enantiomeric purity of newly synthesized racemic alcohols [1]. The well-characterized specific rotation (+106°) and refractive index (n20/D 1.497) provide built-in quality control metrics for published procedures, ensuring reproducibility across laboratories .

Chromatography-Free Diastereomer Separation for High-Throughput Screening Collections

Medicinal chemistry teams building chiral screening libraries can utilize (S)-ALBO-V to resolve racemic alcohols into both enantiomers via a single silica-gel column separation of diastereomeric acetals, avoiding the need for expensive chiral HPLC or SFC instrumentation [1]. The subsequent deacetalization releases both enantiomers of the target alcohol in high ee, doubling the throughput of chiral compound collection assembly.

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